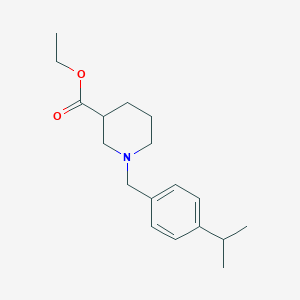
1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione, also known as MeOPP, is a chemical compound that has gained significant attention in the field of scientific research. MeOPP is a pyrrolidine-based compound that acts as a potent antagonist of the dopamine D2 receptor. It has been found to be effective in treating various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.
Mecanismo De Acción
1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione acts as a potent antagonist of the dopamine D2 receptor. It binds to the receptor and prevents the binding of dopamine, which is a neurotransmitter that regulates mood, motivation, and reward. By blocking the dopamine receptor, 1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione reduces the activity of the dopaminergic system, which results in a decrease in the symptoms of schizophrenia and other psychiatric disorders.
Biochemical and Physiological Effects
1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to have several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. 1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione also reduces the levels of pro-inflammatory cytokines, which are molecules that promote inflammation in the brain. Additionally, 1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to increase the levels of glutathione, which is an antioxidant that protects the brain from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione is a potent and selective antagonist of the dopamine D2 receptor, which makes it a valuable tool for studying the dopaminergic system. It has been used in various in vitro and in vivo experiments to investigate the role of dopamine in neurological and psychiatric disorders. However, 1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has some limitations for lab experiments. It is a complex compound that requires specialized equipment and skilled professionals for its synthesis. 1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione is also expensive, which limits its availability for research purposes.
Direcciones Futuras
1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has shown promising results in preclinical studies for the treatment of neurological and psychiatric disorders. However, more research is needed to understand its mechanism of action and potential side effects. Future studies should focus on investigating the long-term effects of 1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione on the brain and its potential for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies should investigate the potential of 1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione as a tool for studying the dopaminergic system and its role in neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of 1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione involves the reaction of 4-methoxyphenylacetic acid with 4-methyl-1-piperazinecarboxylic acid in the presence of thionyl chloride. The resulting compound is then reacted with pyrrolidinedione to yield 1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione. The synthesis of 1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione is a complex process that requires skilled professionals and specialized equipment.
Aplicaciones Científicas De Investigación
1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. It has been found to be effective in treating various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety. 1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has also been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-17-7-9-18(10-8-17)14-11-15(20)19(16(14)21)12-3-5-13(22-2)6-4-12/h3-6,14H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQUZHSNIKHHNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B4925043.png)
![4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine](/img/structure/B4925049.png)
![methyl 4-{[4-(benzyloxy)phenyl]amino}-2-methyl-6-quinolinecarboxylate hydrochloride](/img/structure/B4925056.png)
![1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B4925057.png)

![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4925091.png)


![N-[4-chloro-3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-hydroxy-2-naphthamide](/img/structure/B4925109.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4925111.png)

![3-[1-(benzylsulfonyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide](/img/structure/B4925136.png)
![2-{4-[4-nitro-3-(1-piperidinyl)phenyl]-1-piperazinyl}ethanol hydrochloride](/img/structure/B4925138.png)
![N-[2-(allyloxy)benzyl]-2-fluoroaniline](/img/structure/B4925146.png)